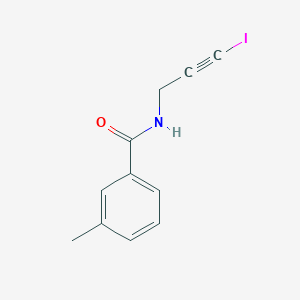
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with propargylamine to form the corresponding amide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the propynyl position. The reaction conditions generally involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, primary or secondary amines, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Formation of carbonyl compounds like aldehydes or ketones.
Reduction Reactions: Formation of alkanes or alkenes.
Scientific Research Applications
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the propynyl group can facilitate binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another organoiodine compound with similar structural features but different functional groups.
Iodopropynyl butylcarbamate: Known for its use as a preservative and antifungal agent in various industries.
Uniqueness
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
62899-19-8 |
|---|---|
Molecular Formula |
C11H10INO |
Molecular Weight |
299.11 g/mol |
IUPAC Name |
N-(3-iodoprop-2-ynyl)-3-methylbenzamide |
InChI |
InChI=1S/C11H10INO/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12/h2,4-5,8H,7H2,1H3,(H,13,14) |
InChI Key |
JWJICBFTEKHDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















